molecular formula C7H14O2 B12428566 4,4-Dideuterio-2-methylhexanoic acid

4,4-Dideuterio-2-methylhexanoic acid

Cat. No.: B12428566
M. Wt: 132.20 g/mol
InChI Key: CVKMFSAVYPAZTQ-APZFVMQVSA-N
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Description

4,4-Dideuterio-2-methylhexanoic acid is a deuterated analog of 2-methylhexanoic acid, where two hydrogen atoms at the fourth carbon position are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dideuterio-2-methylhexanoic acid typically involves the deuteration of 2-methylhexanoic acid. This can be achieved through a series of steps:

    Deuteration of Precursors: The starting material, 2-methylhexanoic acid, is subjected to deuterium exchange reactions using deuterium oxide (D2O) or deuterated reagents.

    Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dideuterio-2-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-Dideuterio-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential in drug development and pharmacokinetics.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dideuterio-2-methylhexanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the stability and reactivity of the compound, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    2-Methylhexanoic Acid: The non-deuterated analog.

    2-Ethylhexanoic Acid: A structurally similar compound with an ethyl group instead of a methyl group.

    4-Methylhexanoic Acid: Another analog with a methyl group at the fourth position.

Uniqueness: 4,4-Dideuterio-2-methylhexanoic acid is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling and tracing.

Properties

Molecular Formula

C7H14O2

Molecular Weight

132.20 g/mol

IUPAC Name

4,4-dideuterio-2-methylhexanoic acid

InChI

InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i4D2

InChI Key

CVKMFSAVYPAZTQ-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CC)CC(C)C(=O)O

Canonical SMILES

CCCCC(C)C(=O)O

Origin of Product

United States

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